Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester
Overview
Description
Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a pentafluorophenylmethyl group and diethyl ester groups. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For this compound, the reaction between diethyl phosphite and pentafluorobenzyl chloride under controlled conditions yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diethyl ester groups are replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups, with water or alcohol as the solvent.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonate esters, where the diethyl groups are replaced by other functional groups.
Hydrolysis: The major product is the free phosphonic acid.
Scientific Research Applications
Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester involves its ability to form stable carbon-phosphorus bonds. This stability is due to the strong electron-withdrawing effect of the pentafluorophenyl group, which enhances the reactivity of the phosphorus center. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination interactions .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [(phenyl)methyl]-, diethyl ester
- Phosphonic acid, [(trifluoromethyl)phenyl]-, diethyl ester
- Phosphonic acid, [(chlorophenyl)methyl]-, diethyl ester
Uniqueness
Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester is unique due to the presence of the pentafluorophenyl group, which imparts enhanced electron-withdrawing properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2,3,4,5,6-pentafluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F5O3P/c1-3-18-20(17,19-4-2)5-6-7(12)9(14)11(16)10(15)8(6)13/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIHYOBRESQMIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C(=C(C(=C1F)F)F)F)F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F5O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568551 | |
Record name | Diethyl [(pentafluorophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125138-11-6 | |
Record name | Diethyl [(pentafluorophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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